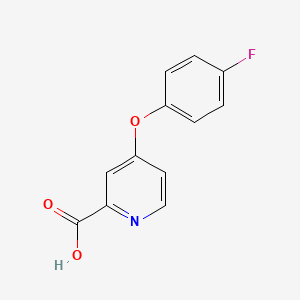

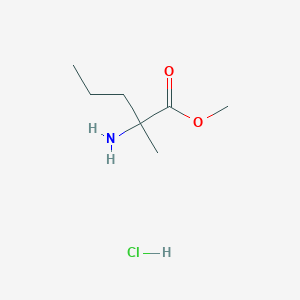

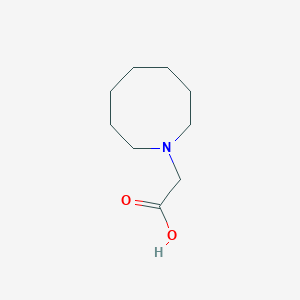

![molecular formula C12H14ClN3S B1461890 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine CAS No. 1002726-68-2](/img/structure/B1461890.png)

2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine

説明

2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is a derivative of thienopyrimidines, which are known for their various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer . This compound has been synthesized and characterized by 1H and 13C NMR spectrometry .

Synthesis Analysis

The synthesis of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine involves several steps. It starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea. The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3, which is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine was confirmed by 1H and 13C NMR, and mass spectrometry data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine include the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol, followed by the reaction with POCl3 to form 2,4-dichlorothieno[2,3-d]pyrimidine. This is then reacted with different pyridine amines to form the final product .科学的研究の応用

Anticancer Activity

Pyrido[2,3-d]pyrimidines have shown promise as anticancer agents due to their ability to target various cancer-related pathways. The 2-Chloro derivative could potentially inhibit key proteins involved in cell cycle regulation and tumor growth. Studies suggest that similar compounds target tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), which are crucial in cancer cell proliferation .

Antibacterial Properties

The structural framework of pyrido[2,3-d]pyrimidines has been associated with antibacterial properties. Research indicates that these compounds can be effective against a range of bacterial strains by interfering with bacterial DNA synthesis or protein production, making them valuable for developing new antibiotics .

CNS Depressive Effects

Compounds within the pyrido[2,3-d]pyrimidine family have been explored for their central nervous system (CNS) depressive effects. This includes potential applications in sedation, anxiolytic, and antipsychotic treatments. The 2-Chloro derivative could be researched for its efficacy in modulating neurotransmitter systems within the CNS .

Anticonvulsant Uses

The anticonvulsant activity of pyrido[2,3-d]pyrimidines makes them candidates for treating epilepsy and other seizure disorders. They may work by altering the electrical activity of neurons or by modulating the action of neurotransmitters that influence seizure thresholds .

Antipyretic Effects

Pyrido[2,3-d]pyrimidines have demonstrated antipyretic (fever-reducing) effects, which could be harnessed in the development of new fever management medications. The mechanism may involve the inhibition of prostaglandin synthesis, which is a common pathway for reducing fever .

Therapeutic Drug Development

The pyrido[2,3-d]pyrimidine scaffold is present in several therapeutic drugs. With its diverse biological potential, the 2-Chloro derivative could be a starting point for the synthesis of new drugs targeting various diseases. It could be particularly useful in the development of targeted therapies with fewer side effects .

Synthetic Route Exploration

Understanding the synthetic routes of pyrido[2,3-d]pyrimidines is crucial for medicinal chemistry. The 2-Chloro derivative can serve as a model compound for studying different synthetic approaches, which is essential for the design and optimization of pharmacologically active molecules .

Drug Resistance Studies

The emergence of drug-resistant strains of diseases poses a significant challenge to current treatments. Pyrido[2,3-d]pyrimidines, including the 2-Chloro derivative, can be used to study the mechanisms of resistance and to develop strategies to overcome it, ensuring the efficacy of existing and future medications .

作用機序

Target of Action

The primary target of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it

Biochemical Pathways

The interaction of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid synthesis pathway . By binding to the enzyme, the compound could potentially inhibit the production of malonyl-CoA, thereby disrupting the synthesis of fatty acids. The downstream effects of this disruption would depend on the specific cellular context and are a topic of ongoing research.

Result of Action

The molecular and cellular effects of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine’s action are primarily related to its antimicrobial activity . The compound has been tested for its in vitro antimicrobial activity on various Gram-positive and Gram-negative bacteria, as well as anti-fungal activity on certain fungi . Some synthesized compounds have demonstrated moderate activity, and two products have exhibited good antibacterial and antifungal activity .

特性

IUPAC Name |

2-chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c13-12-15-9-6-7-17-10(9)11(16-12)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYOZNQWWUJNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=C2SC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

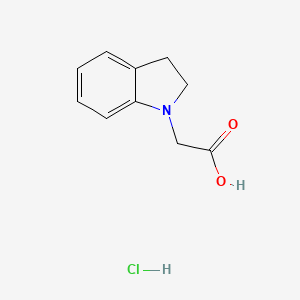

![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)

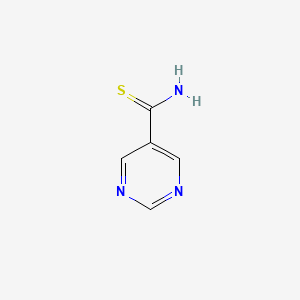

![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)

![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)

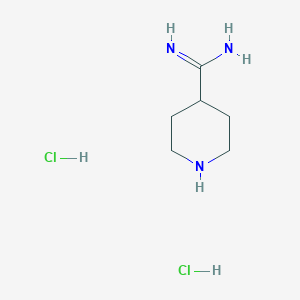

![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)